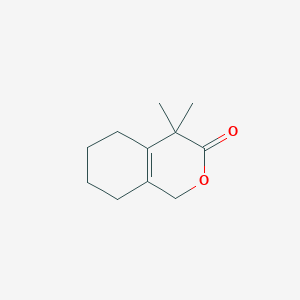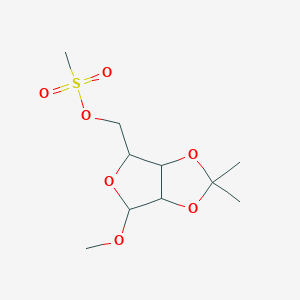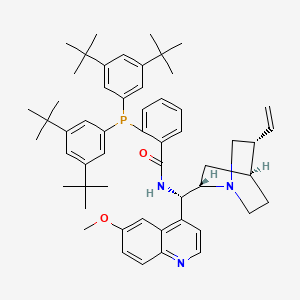
2-Pyrrolidinecarboxylic acid, 5-oxo-3-pentyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically catalyzed by organocatalysts and can yield highly enantiomerically enriched products.
Another method involves the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C) . This solvent-free reaction is efficient and produces the desired pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials, cost, and desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of derivatives.
Applications De Recherche Scientifique
5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
69727-32-8 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-3-5-10-12-13(11-8-6-4-7-9-11)15(18)17-14(12)16(19)20/h4,6-9,12-14H,2-3,5,10H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
YUTFIPYBCZFKKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


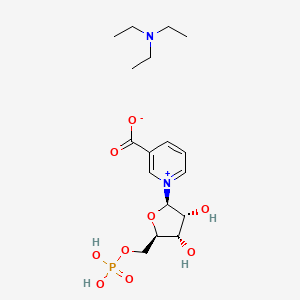

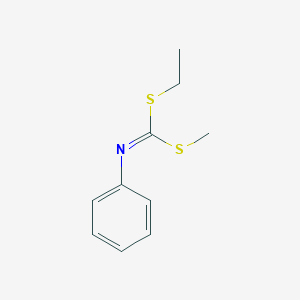
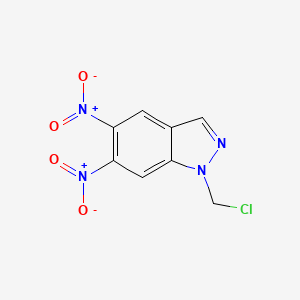
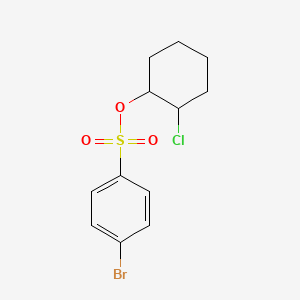
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
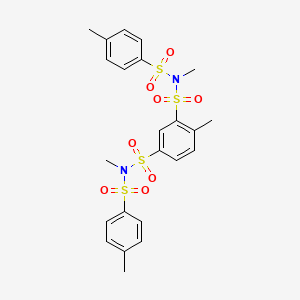
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
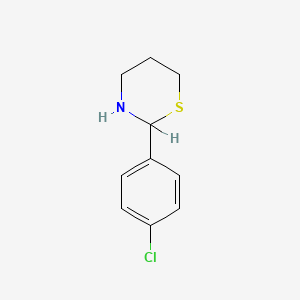
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
